6-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The bromine atom at the 6-position makes it a versatile starting material for further chemical transformations, such as carbon-carbon coupling reactions and nucleophilic substitutions, which are fundamental in the field of organic chemistry .
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves multiple steps, including reductions, condensations, and halogenation reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a compound structurally similar to 6-bromo-1H-pyrrolo[2,3-b]pyridine, was achieved using sodium borohydride reduction of its benzyl-substituted precursor followed by debenzylation . Another related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was synthesized and its crystal structure was determined, highlighting the importance of the bromine substituent in facilitating further synthetic modifications .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The presence of the bromine atom in the 6-bromo-1H-pyrrolo[2,3-b]pyridine framework allows for a variety of chemical reactions. Brominated derivatives are particularly useful for nucleophilic substitution reactions, as demonstrated by the synthesis of thieno- and furo[3,4-b]pyridin-2(1H)-ones from 6-bromomethyl-substituted pyridin-2(1H)-ones . Additionally, the reactivity of such brominated compounds towards different nucleophiles under acidic or basic conditions has been explored, leading to the formation of various substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of the Application: The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Results or Outcomes: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field: Endocrinology
- Summary of the Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results or Outcomes: The source does not provide specific results or outcomes, but suggests that the compound could be beneficial in conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety And Hazards
properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJGVGBEDEAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457223 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
143468-13-7 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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